3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound known for its versatile applications in medicinal chemistry. This compound's structure, incorporating a benzooxazole core linked to a pyrimidine ring via a pyrrolidine moiety, provides unique pharmacological properties that have garnered significant interest in the scientific community.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:
Formation of the Benzo[d]oxazole Core: Starting from an ortho-aminophenol derivative, cyclization with a suitable carboxylic acid or its derivative under dehydrating conditions (e.g., POCl3 or P2O5) forms the benzooxazole core.
Attachment of the Pyrimidine Ring: Introduction of the 6-ethyl-5-fluoropyrimidin-4-yl moiety is achieved through nucleophilic aromatic substitution, where a halogenated pyrimidine reacts with the deprotected benzooxazole.
Pyrrolidine Coupling: The final step involves coupling the pyrrolidine derivative through a carbonyl condensation reaction, often using peptide coupling reagents like EDCI or HATU to facilitate the formation of the oxoethyl linker.
Industrial Production Methods: Scaling up this synthesis requires optimization of reaction conditions to ensure high yields and purity. This includes refining temperatures, solvent systems (e.g., DMF, DCM), and purification techniques (e.g., crystallization, chromatography).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxidative transformations, particularly at the ethyl group, can introduce functionalities like hydroxyl or carboxyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under conditions such as hydrogenation with Pd/C.
Substitution: The pyrimidine ring allows for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Substitution reagents: organometallics, amines
Major Products:
Oxidation products include hydroxy and carboxy derivatives.
Reduction yields alcohol derivatives.
Substitution typically produces various functionalized benzo[d]oxazoles or pyrrolidines.
Scientific Research Applications
Chemistry: This compound is a critical intermediate in the synthesis of other heterocyclic compounds, which are essential in developing new materials and catalysts.
Biology: It serves as a ligand in bioassays to study receptor binding and signaling pathways.
Medicine: Due to its structural features, it's explored for potential applications as an antiviral, antibacterial, or anti-inflammatory agent. The compound's interaction with biological targets can lead to new therapeutic candidates.
Industry: It can be used in the development of agrochemicals and other specialty chemicals, offering specific reactivity and functionality.
Mechanism of Action
The mechanism by which 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects primarily involves its interaction with cellular receptors and enzymes. The compound’s structure allows it to fit into binding pockets of specific proteins, modulating their activity. This includes inhibiting enzymes involved in inflammatory pathways or binding to viral proteins, preventing their replication.
Comparison with Similar Compounds
3-(2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-(5-methylpyrimidin-4-yloxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Each of these compounds shares structural similarities with varying substituents on the pyrimidine ring, influencing their reactivity and application profiles.
Properties
IUPAC Name |
3-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-2-13-17(20)18(22-11-21-13)27-12-7-8-23(9-12)16(25)10-24-14-5-3-4-6-15(14)28-19(24)26/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKBIZUOLXCATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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